molecular formula C7H7ClN2O2 B172773 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide CAS No. 112777-30-7

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

Cat. No. B172773
M. Wt: 186.59 g/mol
InChI Key: OBGNCSFDHPHPQB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H7ClN2O2 . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular weight of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is 186.60 . The SMILES string representation of its structure is Oc1ncccc1NC(=O)CCl .


Physical And Chemical Properties Analysis

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is a solid substance . Its molecular weight is 186.60 , and its molecular formula is C7H7ClN2O2 .

Scientific Research Applications

Tautomeric Equilibrium Studies

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide has been studied for its impact on tautomeric and conformational equilibria in halogenated pyridines. Chlorination at different positions on the pyridine ring affects the population of tautomers, with position-specific effects on the stability of lactim and lactam forms. This has implications for understanding the molecular behavior of halogenated compounds in various environments, including solvents (Calabrese et al., 2017).

Synthesis of Antibacterial Agents

The compound has been used as an intermediate in synthesizing acetamide derivatives with significant antibacterial activity. This synthesis involves reaction with other organic compounds, highlighting its potential in developing new antibacterial agents (Ramalingam et al., 2019).

Structural and Conformational Analysis

Research on similar chloroacetamide compounds has focused on understanding their molecular structure and conformation. These studies are crucial for the development of pharmaceuticals and materials, providing insights into the molecular arrangements and potential interactions of these compounds (Helliwell et al., 2011).

Role in Combinatorial Chemistry

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide has been used in combinatorial chemistry to generate libraries of compounds. These libraries are valuable for screening potential pharmaceuticals and understanding the diversity of chemical structures that can be derived from a single parent compound (Davis & Healy, 2010).

Photovoltaic Efficiency Modeling

Derivatives of this compound have been studied for their potential in photovoltaic applications. The light harvesting efficiency and the free energy of electron injection of these compounds suggest their usefulness in dye-sensitized solar cells (Mary et al., 2020).

Synthesis of Novel Organic Compounds

Various studies have used 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide as a starting material or intermediate in synthesizing a wide range of novel organic compounds. These include derivatives with potential applications in pharmacology and material science (Mobinikhaledi et al., 2009).

Anticancer Research

Several derivatives synthesized from 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide have been evaluated for their potential anticancer properties, contributing to the development of new therapeutic agents (Karaburun et al., 2018).

Safety And Hazards

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is sold with no representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . It is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed .

properties

IUPAC Name

2-chloro-N-(2-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-6(11)10-5-2-1-3-9-7(5)12/h1-3H,4H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGNCSFDHPHPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552139
Record name 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

CAS RN

112777-30-7
Record name 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Gurak Jr, VT Tran, MM Sroda, KM Engle - Tetrahedron, 2017 - Elsevier
A selective N-alkylation reaction of 2-pyridones and related heterocycles via intermolecular alkene hydroamination is reported. The reaction utilizes palladium(II) acetate as a catalyst …
Number of citations: 35 www.sciencedirect.com

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